Ouabanginone - 105404-74-8

Ouabanginone

Catalog Number: EVT-14466839
CAS Number: 105404-74-8
Molecular Formula: C26H34O5
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Limonoids
  • Family: Rutaceae
  • Source Plants: Teclea nobilis, Laggera alata
Synthesis Analysis

The synthesis of Ouabanginone can be achieved through various methods, commonly involving extraction from plant materials. The most prevalent method includes:

  • Solvent Extraction: Utilizing organic solvents such as dichloromethane or ethanol to extract essential oils from plant materials.
  • Isolation Techniques: Subsequent purification through chromatography techniques like column chromatography or high-performance liquid chromatography (HPLC) to isolate Ouabanginone from other compounds present in the extract.

Technical details of the extraction process often involve:

  • Sample Preparation: Drying and grinding plant materials to increase surface area.
  • Extraction Conditions: Optimizing temperature and time for maximum yield while minimizing degradation of the compound.
Molecular Structure Analysis

Ouabanginone possesses a complex molecular structure typical of limonoids. Its molecular formula is C20H30O5C_{20}H_{30}O_5, indicating the presence of five oxygen atoms which contribute to its biological activity.

Structural Data

  • Molecular Weight: 346.45 g/mol
  • Key Functional Groups:
    • Carbonyl group (C=O)
    • Multiple hydroxyl groups (-OH)
    • Aliphatic carbon chains

The three-dimensional structure can be represented using molecular modeling software to visualize its stereochemistry and functional group orientation.

Chemical Reactions Analysis

Ouabanginone participates in various chemical reactions typical of limonoids:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield simpler compounds.
  • Oxidation: It may react with oxidizing agents, leading to the formation of different derivatives that may exhibit altered biological properties.

Technical details include:

  • Reaction Conditions: Temperature, pH levels, and concentration of reagents significantly affect reaction pathways and product yields.
Mechanism of Action

The mechanism of action of Ouabanginone involves several biochemical pathways:

  • Antimicrobial Activity: It exhibits inhibitory effects on bacterial growth by disrupting cell membrane integrity.
  • Antioxidant Properties: The compound scavenges free radicals, thereby reducing oxidative stress in biological systems.

Data on its effectiveness includes:

  • Minimum Inhibitory Concentration (MIC) values against various pathogens, demonstrating its potential as a natural antimicrobial agent.
Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Solid
  • Color: Pale yellow
  • Odor: Characteristic of limonoids

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.
  • Stability: Sensitive to light and air; should be stored in dark, airtight containers to prevent degradation.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for characterizing its structure.

Applications

Ouabanginone has several scientific applications:

  • Pharmaceuticals: Investigated for its potential use in developing antimicrobial agents and antioxidants.
  • Agricultural Chemistry: Explored for its role in pest management due to its insecticidal properties.
  • Natural Products Chemistry: Studied for its role in traditional medicine practices across various cultures.

Research continues to expand on its efficacy and potential applications in different fields, highlighting the importance of natural compounds in modern science.

Biosynthesis and Natural Occurrence of Ouabanginone

Biogenetic Pathways in Plant Sources

Enzymatic Cascades in Cardenolide Biosynthesis

The biosynthesis of cardenolides like ouabanginone exemplifies nature's sophisticated catalytic machinery, employing tightly regulated enzymatic cascades to construct complex molecular architectures. These pathways involve sequential modifications of steroidal precursors through highly specific enzyme-mediated transformations. The initial stages involve hydroxylation and glycosylation reactions catalyzed by cytochrome P450 monooxygenases and glycosyltransferases, respectively [1]. These enzymes operate in a spatially organized manner, potentially through scaffold-mediated assembly, to channel intermediates efficiently between active sites—minimizing side reactions and maximizing yield [6].

A critical enzymatic cascade transforms pregnane precursors into the characteristic cardenolide structure featuring an α,β-unsaturated lactone ring at C17. This process requires:

  • Steroid nucleus hydroxylation: Position-specific oxidation at C14 and C19 by P450 enzymes
  • Lactone ring formation: Introduction of the butenolide moiety via aldol condensation
  • Sugar moiety attachment: Glycosylation by UDP-dependent glycosyltransferases

Table 1: Key Enzymatic Transformations in Cardenolide Biosynthesis

Enzyme ClassReaction CatalyzedPosition ModifiedFunctional Outcome
Cytochrome P450HydroxylationC14, C19Introduction of oxygen functionality enabling ring rearrangements
Short-chain dehydrogenase/reductase (SDR)OxidationC3Conversion of hydroxyl to carbonyl enabling glycosylation
UDP-glycosyltransferaseSugar transferC3 hydroxylFormation of glycosidic bond enhancing solubility and target affinity
DecarboxylaseDecarboxylationSide chainFormation of unsaturated lactone characteristic of cardenolides

Recent studies indicate these enzymes may form multienzyme complexes on protein scaffolds, enhancing cascade efficiency through substrate channeling effects. Engineered Tetrapeptide Repeat Affinity Proteins (TRAPs) demonstrate how spatial organization of biosynthetic enzymes increases specific productivity by up to 5-fold compared to non-scaffolded systems [6]. This organizational principle likely operates in native cardenolide-producing plants, facilitating the precise stereochemical control required for ouabanginone biosynthesis.

Mevalonate Pathway Modifications for Steroidal Backbone Formation

The steroidal backbone of ouabanginone originates from the mevalonate pathway, which generates the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 building units undergo sequential condensation to form the C30 triterpene squalene, which cyclizes to yield the fundamental tetracyclic sterol scaffold [7].

Plant species producing cardenolides like ouabanginone exhibit specialized modifications in this core pathway:

  • Enhanced flux regulation: Feedback inhibition at HMG-CoA reductase step is modulated to increase precursor supply
  • Alternative cyclization: Oxidosqualene cyclase specifically directs cyclization toward pregnane-type steroids rather than phytosterols
  • Position-specific oxidation: Introduction of oxygen functionalities at C14 and C19 early in the pathway

Table 2: Mevalonate Pathway Modifications for Cardenolide Production

Pathway StageStandard ProductCardenolide-Specific ModificationKey Enzymes Involved
Acetyl-CoA condensationAcetoacetyl-CoAEnhanced carbon fluxThiolase, HMG-CoA synthase
HMG-CoA reductionMevalonateFeedback-resistant HMG-CoA reductaseHMG-CoA reductase (isoform specific)
IPP/DMAPP condensationGeranylgeranyl PPChanneling toward squalenePrenyltransferases
Squalene cyclizationCycloartenolPregnane formationOxidosqualene cyclase (alternative specificity)

The pathway bifurcates after cholesterol formation, with pregnane derivatives undergoing extensive oxidative modifications. Plants like Strophanthus gratus and Acokanthera ouabaio (natural sources of ouabain-like compounds) express specific P450 isoforms that catalyze the 14β-hydroxylation essential for cardenolide activity—a stereochemical feature distinguishing them from mammalian steroids [7]. Transcriptomic analyses reveal coordinated upregulation of mevalonate pathway genes and downstream tailoring enzymes in cardenolide-producing species under environmental stress, indicating integrated genetic regulation of ouabanginone biosynthesis.

Ecological Roles in Host Organisms

Evolutionary Pressures for Structural Complexity

The intricate molecular architecture of ouabanginone reflects intense evolutionary selection pressures driven by plant-herbivore coevolution. As a cardenolide, its structural complexity—particularly the unsaturated lactone ring, 14β-hydroxyl group, and sugar moiety—confers selective advantages in chemical defense against herbivores and pathogens. The evolutionary trajectory of cardenolide diversification demonstrates:

  • Structural-activity escalations: Progressive modifications enhancing target specificity toward herbivore Na+/K+-ATPase isoforms
  • Cost-efficiency tradeoffs: Plants minimize biosynthetic costs while maximizing defensive efficacy
  • Spatiotemporal variation: Production dynamically regulated across tissues and developmental stages based on predation risk

Molecular evolution analyses reveal positive selection acting on residues of cardenolide biosynthetic enzymes, particularly those involved in lactone ring formation and glycosylation. This diversifying selection drives structural innovations that overcome herbivore counter-adaptations, such as amino acid substitutions in the Na+/K+-ATPase target site that reduce cardenolide affinity. Plants inhabiting regions with high herbivore pressure (e.g., African savannas hosting ouabanginone-producing Acokanthera species) exhibit greater cardenolide diversity and structural complexity compared to congeners in low-predation environments [8].

The genetic toolkit for cardenolide biosynthesis appears conserved across Apocynaceae, with species-specific differences arising from gene duplication and neo-functionalization events. For instance, lineage-specific expansions of the CYP87A subfamily correlate with novel oxidation patterns in ouabain-like compounds. These evolutionary innovations enhance plant fitness through:

  • Toxicity optimization: Fine-tuning affinity for predominant herbivore Na+/K+-ATPase isoforms
  • Reduced autotoxicity: Modifications preventing self-intoxication
  • Stability enhancement: Structural features prolonging defensive compound half-life

Chemoecological Interactions with Na+/K+-ATPase Systems

Ouabanginone exerts its ecological functions through highly specific molecular interactions with the Na+/K+-ATPase (NKA) system—a fundamental ion transporter ubiquitous in animal cells. As a cardenolide, it binds with high affinity to the extracellular α-subunit of NKA, particularly the α4 isoform prevalent in sperm and neuronal tissues [4] [9].

The molecular basis of this interaction involves:

  • Extracellular domain recognition: Ouabanginone docks into a pocket formed by transmembrane helices αM1–αM6 of NKA
  • Oxygen-mediated hydrogen bonding: The C14 hydroxyl and lactone carbonyl form critical hydrogen bonds with NKA residues
  • Isoform specificity determinants: Amino acid variations at positions 111 and 122 confer differential sensitivity

Table 3: Na+/K+-ATPase Isoform Sensitivity to Cardenolides

NKA IsoformTissue DistributionRelative Sensitivity to Ouabain-like CompoundsKey Sensitivity Determinants
α1β1Ubiquitous (kidney, nerves, lung)LowGln111, Asn122
α2β1Skeletal muscle, heartModerateGly111, Asn122
α3β1BrainHighGly111, Asn122
α4β1Testis (sperm flagellum)ExtremeGly111, Ser122

This isoform-specific inhibition creates selective physiological disruption in herbivores and insects:

  • Cardiotonic effects: Low-dose inhibition enhances cardiac contraction force
  • Neurotoxicity: High-dose neuronal NKA inhibition disrupts membrane potentials
  • Sperm immobilization: Specific targeting of α4β1 isoform impairs sperm motility

Plants producing ouabanginone leverage this specificity for ecological advantage. Insects with NKA isoforms containing glycine at position 111 exhibit 1000-fold greater sensitivity than those with glutamic acid, creating a potent selection pressure favoring resistant herbivore genotypes. This coevolutionary dynamic drives reciprocal adaptations:

  • Plant counter-response: Structural modifications maintaining cardenolide efficacy against resistant NKA
  • Herbivore counter-defenses: Amino acid substitutions (e.g., Q111V) reducing cardenolide affinity

Notably, mammals have evolved endogenous regulators structurally analogous to cardenolides, suggesting deep evolutionary integration of this signaling system. Endogenous ouabain-like compounds may function as hormonal regulators of NKA in stress response pathways, indicating that plants may exploit conserved regulatory systems in herbivores [5]. The ecological significance of ouabanginone extends beyond defense, potentially influencing pollinator behavior and microbial community composition through selective antimicrobial activity.

Properties

CAS Number

105404-74-8

Product Name

Ouabanginone

IUPAC Name

1-(furan-3-yl)-4-hydroxy-3b,6,6,10a,12a-pentamethyl-2,3a,4,5,5a,10b,11,12-octahydro-1H-indeno[6,7-g][2]benzoxepine-3,8-dione

Molecular Formula

C26H34O5

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C26H34O5/c1-23(2)19-13-20(28)26(5)18(25(19,4)10-7-21(29)31-23)6-9-24(3)16(12-17(27)22(24)26)15-8-11-30-14-15/h7-8,10-11,14,16,18-20,22,28H,6,9,12-13H2,1-5H3

InChI Key

IOUNSQHQRUORKP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(C3(C(C2(C=CC(=O)O1)C)CCC4(C3C(=O)CC4C5=COC=C5)C)C)O)C

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